molecular formula C11H15Cl2N B13013237 1-(3,4-Dichlorophenyl)pentylamine

1-(3,4-Dichlorophenyl)pentylamine

Katalognummer: B13013237
Molekulargewicht: 232.15 g/mol
InChI-Schlüssel: FSGHJNGANRRXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorophenyl)pentan-1-amine is an organic compound characterized by the presence of a pentan-1-amine backbone substituted with a 3,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3,4-dichlorobenzene with pentan-1-amine. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-dichlorophenyl)pentan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines with different substitution patterns.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorophenyl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,4-dichlorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,4-Dichlorophenyl)butan-1-amine: Similar structure with a shorter carbon chain.

    1-(3,4-Dichlorophenyl)hexan-1-amine: Similar structure with a longer carbon chain.

    1-(3,4-Dichlorophenyl)propan-1-amine: Similar structure with an even shorter carbon chain.

Uniqueness

1-(3,4-Dichlorophenyl)pentan-1-amine is unique due to its specific carbon chain length, which can influence its physical and chemical properties

Eigenschaften

Molekularformel

C11H15Cl2N

Molekulargewicht

232.15 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3

InChI-Schlüssel

FSGHJNGANRRXPA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC(=C(C=C1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.